molecular formula C2H3N3S2 B144363 5-Amino-1,3,4-thiadiazole-2-thiol CAS No. 2349-67-9

5-Amino-1,3,4-thiadiazole-2-thiol

Cat. No.: B144363
CAS No.: 2349-67-9
M. Wt: 133.20 g/mol
InChI Key: GDGIVSREGUOIJZ-UHFFFAOYSA-N
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Description

5-Amino-1,3,4-thiadiazole-2-thiol is a heterocyclic compound with the molecular formula C2H3N3S2. It is characterized by the presence of a thiadiazole ring, which contains both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including medicine, agriculture, and materials science .

Mechanism of Action

Target of Action

5-Amino-1,3,4-thiadiazole-2-thiol (ATT) is a heterocyclic ring compound that has been found to exhibit promising anti-convulsant activity . It has been shown to inhibit the human Carbonic Anhydrase-II enzyme (hCA-II) . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

The mode of action of ATT is primarily through its interaction with its target, the hCA-II enzyme . ATT binds to the enzyme, inhibiting its activity and thereby disrupting the pH balance within the body. This disruption can lead to a decrease in the excitability of neurons, which may explain the compound’s anti-convulsant activity .

Biochemical Pathways

The inhibition of hCA-II by ATT affects the carbon dioxide hydration and bicarbonate dehydration reactions, which are part of the larger carbonic anhydrase pathway . This pathway is crucial for maintaining pH homeostasis in the body. Disruption of this pathway by ATT can lead to changes in neuronal excitability, potentially reducing the occurrence of seizures .

Result of Action

The primary result of ATT’s action is the inhibition of hCA-II, leading to disruption of pH homeostasis . This disruption can decrease neuronal excitability, which may help to prevent seizures . ATT has been shown to exhibit promising anti-convulsant activity, suggesting that it could be a potential therapeutic agent for conditions such as epilepsy .

Action Environment

The action of ATT can be influenced by various environmental factors. For example, the compound’s ability to chelate copper ions suggests that it may be used as a copper corrosion inhibitor . Additionally, the compound’s activity may be affected by the pH of its environment, given its role in disrupting pH homeostasis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1,3,4-thiadiazole-2-thiol typically involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base. The reaction proceeds through the formation of a dithiocarbazate intermediate, which cyclizes to form the thiadiazole ring. The reaction conditions often include heating the mixture to reflux temperatures and maintaining an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-1,3,4-thiadiazole-2-thiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1,3,4-thiadiazole-2-thiol is unique due to the presence of both amino and thiol groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry .

Properties

IUPAC Name

5-amino-3H-1,3,4-thiadiazole-2-thione
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InChI

InChI=1S/C2H3N3S2/c3-1-4-5-2(6)7-1/h(H2,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GDGIVSREGUOIJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=S)S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1051486
Record name 5-Amino-1,3,4-thiadiazole-2-thiol
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Molecular Weight

133.20 g/mol
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CAS No.

2349-67-9
Record name 2-Amino-5-mercapto-1,3,4-thiadiazole
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Record name 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of 5-Amino-1,3,4-thiadiazole-2-thiol is C2H3N3S2 and its molecular weight is 133.18 g/mol.

ANone: this compound can be characterized using a variety of spectroscopic techniques, including:

  • Infrared Spectroscopy (FTIR): Provides information about the functional groups present in the molecule, such as the characteristic peaks for amine and thiol groups. [, , , , , , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR provide detailed information about the structure and bonding environment of the molecule. [, , , , , , , , , ]
  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, providing further confirmation of its structure. [, , , , ]

A: Studies have shown this compound can be used to modify silica gel for applications in aqueous and ethanolic solutions. [, , ] Thermal analysis techniques like TGA and DTA have been used to assess the thermal stability of the compound and its derivatives. [, , ]

ANone: this compound has been used as a precursor in the synthesis of various materials:

  • Silica Gel Modification: The compound can be immobilized on silica gel, creating a material suitable for the sorption and pre-concentration of metal ions from aqueous solutions. [, , , ]
  • Graphene Oxide Functionalization: this compound is utilized to functionalize graphene oxide, enhancing its properties for potential applications in areas like sensing and catalysis. [, ]
  • Synthesis of Hybrid Materials: Reacting this compound with tetraethoxysilane (TEOS) in a sol-gel process can create novel silica hybrid materials. These materials can have interesting optical, magnetic, and porous properties. [, ]

ANone: While this compound itself is not extensively studied for its direct catalytic properties, derivatives incorporating it have been explored:

  • Electrocatalysis: Nitrogen and sulfur co-doped graphene aerogels synthesized using this compound as a precursor exhibited promising electrocatalytic activity for the oxygen reduction reaction (ORR). [] This suggests potential applications in fuel cell technology.

ANone: Yes, computational chemistry tools have been employed in the following ways:

  • Molecular Docking: This technique was used to investigate the potential binding modes and interactions of this compound derivatives with target proteins, such as Aurora-B and MST3, for assessing potential anticancer activity. []
  • Density Functional Theory (DFT): DFT calculations have been used to understand the mechanism of formation for specific derivatives, like the imine formation between benzimidazole chalcones and this compound. []

ANone: Research indicates that introducing specific substituents to the this compound core structure can significantly influence its biological activity:

  • Antimicrobial Activity: Studies on Schiff base derivatives of this compound showed that the presence of electron-withdrawing groups, like fluorine and nitro groups, enhanced activity against certain bacterial and fungal strains. []
  • Cytotoxicity: In a series of N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-p-fluorophenylacetamide derivatives, those containing chlorine atoms at specific positions on the benzyl ring demonstrated increased cytotoxicity against the MCF-7 breast cancer cell line. []
  • Antioxidant Activity: The presence of electron-releasing groups and hydrogen bond interactions within the active site of target proteins were suggested to play a role in enhancing antioxidant activity for a hesperidin derivative synthesized using this compound. []

ANone: Yes, the compound and its derivatives have shown promise in analytical chemistry:

  • Metal Ion Detection: Modified silica gel incorporating this compound has been successfully used for the preconcentration and determination of trace levels of metal ions in water and fuel ethanol samples. [, ]
  • Electrochemical Sensing: Electropolymerized films of this compound on electrode surfaces have shown potential for the selective and sensitive electrochemical determination of compounds like paracetamol and anthracene-9-carbonxylic acid. [, ]
  • Fluorescent Probe for Hg2+: A fluorescent probe based on a 1,3,4-thiadiazol derivative functionalized-Fe3O4@SiO2 nanocomposite has been developed for the sensitive detection of Hg2+ ions in water samples. []

ANone: Several synthetic strategies have been employed to prepare a diverse range of derivatives:

  • Schiff Base Formation: Condensation reactions between this compound and various aldehydes or ketones have been widely used to synthesize Schiff base derivatives with varying substituents. [, , , , , ]
  • Alkylation Reactions: Reacting 5-Amino-1,4-thiadiazole-2-thiol with alkyl halides allows for the introduction of alkyl groups at the thiol (-SH) position, leading to a range of S-alkylated derivatives. [, , , ]
  • Acylation Reactions: Treating this compound with acyl chlorides or carboxylic acids in the presence of coupling agents can generate amide derivatives, expanding the structural diversity and potential applications. [, ]

A: Yes, this compound can act as a ligand and form complexes with various transition metal ions. [, , , ]

    ANone: A wide range of biological activities have been reported for derivatives of this compound:

    • Antimicrobial Activity: Numerous studies have explored the antibacterial and antifungal activities of this compound derivatives. [, , , , , ]
    • Anticancer Activity: Some derivatives have demonstrated cytotoxicity against various cancer cell lines, prompting further research into their potential as anticancer agents. [, , , , , , ]
    • Diuretic Activity: Studies have investigated the diuretic properties of novel this compound derivatives. []
    • Antioxidant Activity: Certain derivatives have exhibited promising antioxidant capabilities, suggesting potential applications in preventing or mitigating oxidative stress. [, ]

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